N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQXNGVDXXZPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalide and a thiolamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the thiazepane intermediate with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new thiazepane derivatives with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases, such as bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties. It is studied for its potential use in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound targets specific enzymes or receptors in the cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death.
Pathways Involved: The compound may interfere with key cellular pathways, such as DNA replication, protein synthesis, or signal transduction. This can result in the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide | 1,4-Thiazepane | 4-Chlorophenylmethyl, Phenyl | C₁₉H₁₉ClN₂OS | 358.88 | Sulfur-containing flexible ring, Carboxamide |
| 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide | Coumarin-Triazole | 4-Chlorobenzyl, 4-Fluorophenethyl | C₂₇H₂₀ClFN₄O₃ | 514.93 | Rigid coumarin core, Triazole for metabolic stability |
Pharmacological Implications
- Thiazepane Flexibility : The sulfur atom in the thiazepane core may facilitate hydrophobic interactions, while its flexibility could enhance binding to dynamic active sites. In contrast, the coumarin-triazole compound’s rigid structure may favor planar targets like kinases or DNA topoisomerases .
- Triazole vs. Thiazepane : The triazole ring in the coumarin compound offers metabolic stability due to resistance to oxidative degradation, whereas the thiazepane’s sulfur may confer redox activity or susceptibility to enzymatic cleavage .
Biological Activity
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H20ClN2OS
- Molecular Weight : 364.90 g/mol
- CAS Number : 1797289-01-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazepane derivatives, including this compound. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound appears to exert its effects through multiple pathways, including the modulation of apoptotic pathways and cell cycle arrest.
- Cell Lines Tested : In vitro studies have primarily focused on breast cancer (MCF-7) and lung cancer (A549) cell lines.
Study 1: Anticancer Efficacy on MCF-7 Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The findings indicated:
- IC50 Value : The compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment.
- Cell Viability : A significant reduction in cell viability was observed, with a decrease to about 30% compared to untreated controls.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 25 | 30 |
Study 2: Mechanistic Insights
Another study investigated the mechanisms underlying the anticancer activity of thiazepane derivatives:
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
- Protein Expression : Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Other Biological Activities
Beyond anticancer properties, this compound has been studied for other biological activities:
- Antimicrobial Activity : Preliminary tests indicate moderate antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
Q & A
Q. What methodologies are recommended for structural characterization of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide?
- Answer: Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to assign proton and carbon environments, focusing on the thiazepane ring (δ ~3.5–4.5 ppm for N–CH groups) and aromatic substituents (δ ~6.8–7.4 ppm) .
- X-ray Crystallography : Employ SHELX or SHELXL for structure refinement. ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry and substituent orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~370–380 g/mol) and fragmentation patterns .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer:
- Stepwise Synthesis : Begin with thiazepane ring formation via cyclization of a cysteine-derived intermediate, followed by carboxamide coupling using HATU/DIPEA .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization (e.g., ethanol/water) enhances purity .
- Reaction Monitoring : Track progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and adjust stoichiometry of coupling reagents to minimize byproducts .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for thiazepane derivatives?
- Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–10 µM) to confirm IC consistency .
- Target Selectivity Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities against off-target receptors, ensuring the chlorophenyl group’s role in specificity .
- Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a source of variability in in vivo studies .
Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?
- Answer:
- QSAR Modeling : Train models on existing thiazepane derivatives to predict logP (aim for 2–4) and solubility. Prioritize substituents (e.g., 4-Cl vs. 2-F) that optimize bioavailability .
- MD Simulations : Simulate binding dynamics to identify residues critical for target engagement (e.g., hydrogen bonds between the carboxamide and catalytic lysine) .
- ADMET Prediction : Use tools like SwissADME to flag potential toxicity (e.g., PAINS filters) and prioritize analogs with lower hERG inhibition risk .
Q. What experimental approaches resolve stereochemical uncertainties in the thiazepane ring?
- Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column (hexane/isopropanol, 90:10) to confirm the 7-position configuration .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to assign absolute configuration .
- Crystallographic Refinement : High-resolution X-ray data (≤1.0 Å) with SHELXL can distinguish R/S configurations via anomalous dispersion effects .
Methodological Considerations
Q. How should researchers design in vitro assays to evaluate neuroprotective potential?
- Answer:
- Cell Models : Use SH-SY5Y neurons or primary cortical cultures under oxidative stress (e.g., HO or rotenone-induced damage) .
- Endpoint Assays : Measure caspase-3 activity (apoptosis) and mitochondrial membrane potential (JC-1 staining) at 24–48 hr post-treatment .
- Control Groups : Include positive controls (e.g., riluzole) and vehicle (DMSO ≤0.1%) to normalize data .
Q. What analytical techniques validate compound stability under physiological conditions?
- Answer:
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers (37°C, 24 hr) and analyze via HPLC-UV (λ = 254 nm) for degradation products .
- Light Sensitivity Tests : Use ICH Q1B guidelines to assess photostability under UV/VIS light (1.2 million lux-hours) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td >150°C indicates suitability for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
